Late-Stage Diversification via Cross-Coupling
5-Bromo-2-hydrazinopyrimidine offers a distinct, orthogonal synthetic advantage over its unsubstituted analog, 2-hydrazinopyrimidine (CAS 7504-94-1). The presence of the bromine atom at the 5-position provides a functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling late-stage diversification of molecular scaffolds. This capability is completely absent in the comparator, which lacks a reactive site for such transformations [1].
| Evidence Dimension | Number of orthogonal reactive sites for diversification |
|---|---|
| Target Compound Data | 2 (Hydrazine group + 5-Br atom) |
| Comparator Or Baseline | 1 (Hydrazine group only) |
| Quantified Difference | +1 reactive site |
| Conditions | Structural comparison and established synthetic utility of halopyrimidines [1] |
Why This Matters
This enables procurement for a broader range of synthetic applications, particularly in lead optimization where structure-activity relationship exploration requires efficient generation of diverse analogs.
- [1] Senga, K. Synthesis of Fused Pyrimidines from Hydrazinopyrimidines and Their Related Compounds. Journal of Synthetic Organic Chemistry, Japan. 1987, 45 (4), 318-330. View Source
